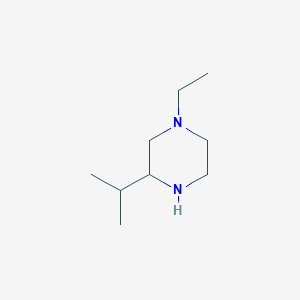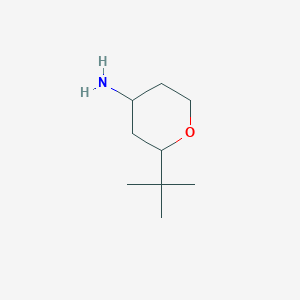![molecular formula C8H14N4 B1444056 1-(5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)エタンアミン CAS No. 1394042-31-9](/img/structure/B1444056.png)
1-(5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)エタンアミン
説明
“1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine” is a chemical compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This compound is a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of this compound is part of the [1,2,4]triazolo [4,3-a]pyrazine platform . It is a piperazine-fused triazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and deprotection reactions .科学的研究の応用
医薬品化学:創薬のためのビルディングブロック
5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジンのコア構造は、本化合物の類似体であり、医薬品化学において「特権モチーフ」とみなされています 。これは、それがさまざまな受容体に対する強力なリガンドとして機能するため、治療薬開発のための貴重なビルディングブロックとなることを意味します。 研究者は、このフレームワークから誘導体のライブラリを作成する方法を開発しており、これらのライブラリはさらに修飾されて、新規の受容体アゴニストおよびアンタゴニストを発見することができます .
ニューロキニン-3 (NK-3) 受容体アンタゴニスト
テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジンのキラルN-アシル誘導体は、選択的なNK-3 受容体アンタゴニストとして同定されています 。 これらの化合物は、さまざまな神経学的状態を含むNK-3 受容体媒介性障害の管理に使用される可能性があるため、治療において重要です .
抗菌剤
トリアゾロ[4,3-a]ピラジン誘導体の抗菌活性は研究されており、エチレンジアミン部分を有するものが有望な抗菌性を示すことが示唆されています 。 これは、本化合物が新規抗菌薬開発のための足場として役立つ可能性を示唆しています .
将来の方向性
作用機序
Target of Action
It is known that similar compounds have been used as building blocks in medicinal chemistry , suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been used in the development of various therapeutic agents , indicating that they may interact with their targets in a manner that modulates biological activity.
Biochemical Pathways
Similar compounds have been used as precursors or chemical labels to shed light on biochemical mechanisms , suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds has been optimized for industrial production , which may suggest considerations of bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been used in the development of therapeutic agents , suggesting that they may have significant molecular and cellular effects.
Action Environment
The synthesis of similar compounds has been optimized for industrial production , suggesting that environmental factors may be considered in the compound’s synthesis and application.
生化学分析
Biochemical Properties
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair processes . The interaction between 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine and PARP results in the inhibition of the enzyme’s activity, thereby affecting the DNA repair mechanism. Additionally, this compound has been found to bind to various receptors, acting as either an agonist or antagonist, depending on the receptor type .
Cellular Effects
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Furthermore, 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine has been shown to modulate metabolic pathways, resulting in altered cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to changes in their activity and function. For instance, it binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can activate or inhibit various signaling pathways by binding to receptors on the cell surface . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA repair and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in cellular energy production .
Transport and Distribution
The transport and distribution of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .
特性
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBROTQFSPKCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147210 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-31-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)



![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)


![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)
![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)

![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)

